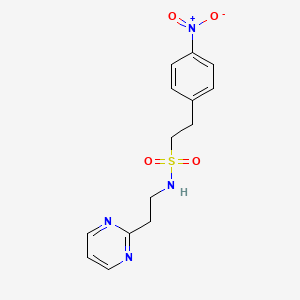![molecular formula C16H21N3O3 B7359156 3-(2-Ethyl-1,3-benzoxazol-5-yl)-1-[1-(methoxymethyl)cyclopropyl]-1-methylurea](/img/structure/B7359156.png)
3-(2-Ethyl-1,3-benzoxazol-5-yl)-1-[1-(methoxymethyl)cyclopropyl]-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethyl-1,3-benzoxazol-5-yl)-1-[1-(methoxymethyl)cyclopropyl]-1-methylurea is a synthetic compound that has been extensively studied due to its potential applications in scientific research. This compound has been found to possess unique properties that make it an attractive candidate for use in various research applications. In
Mécanisme D'action
The mechanism of action of 3-(2-ethyl-1,3-benzoxazol-5-yl)-1-[1-(methoxymethyl)cyclopropyl]-1-methylurea is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, such as the MAPK/ERK pathway and the NF-κB pathway. This modulation results in the activation of various cellular processes that contribute to the compound's therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. Some of the biochemical and physiological effects of this compound include:
1. Reduction of oxidative stress: This compound has been found to reduce oxidative stress in the body, which is a major contributor to various diseases.
2. Inhibition of inflammation: This compound has been found to inhibit inflammation in the body, which is a major contributor to various diseases.
3. Induction of apoptosis: This compound has been found to induce apoptosis in cancer cells, which is a major mechanism of cancer cell death.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-ethyl-1,3-benzoxazol-5-yl)-1-[1-(methoxymethyl)cyclopropyl]-1-methylurea has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound is highly potent, which makes it useful for studying the effects of small molecules on biological processes.
2. Specificity: This compound is highly specific, which makes it useful for studying the effects of specific signaling pathways on biological processes.
Some of the limitations of this compound include:
1. Cost: This compound is relatively expensive, which can limit its use in some research applications.
2. Availability: This compound is not widely available, which can limit its use in some research applications.
Orientations Futures
There are several future directions for the study of 3-(2-ethyl-1,3-benzoxazol-5-yl)-1-[1-(methoxymethyl)cyclopropyl]-1-methylurea. Some of these directions include:
1. Further studies on the mechanism of action of this compound to better understand its therapeutic effects.
2. Development of more efficient and cost-effective synthesis methods for this compound to increase its availability.
3. Studies on the potential use of this compound in combination with other drugs for the treatment of various diseases.
4. Studies on the potential use of this compound in other research applications, such as drug discovery and development.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound possesses unique properties that make it an attractive candidate for use in various research applications. Further studies on the mechanism of action, biochemical and physiological effects, and future directions of this compound are warranted to fully understand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 3-(2-ethyl-1,3-benzoxazol-5-yl)-1-[1-(methoxymethyl)cyclopropyl]-1-methylurea is a complex process that involves several steps. The initial step involves the reaction of 2-ethyl-1,3-benzoxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-(methoxymethyl)cyclopropylamine to form the corresponding amide. The final step involves the reaction of the amide with methyl isocyanate to form the desired product.
Applications De Recherche Scientifique
3-(2-ethyl-1,3-benzoxazol-5-yl)-1-[1-(methoxymethyl)cyclopropyl]-1-methylurea has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique properties that make it an attractive candidate for use in various research applications. Some of the scientific research applications of this compound include:
1. Neuroprotection: This compound has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Anti-inflammatory: This compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Anticancer: This compound has been found to possess anticancer properties, making it a potential candidate for the treatment of various types of cancer.
Propriétés
IUPAC Name |
3-(2-ethyl-1,3-benzoxazol-5-yl)-1-[1-(methoxymethyl)cyclopropyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-4-14-18-12-9-11(5-6-13(12)22-14)17-15(20)19(2)16(7-8-16)10-21-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTJDQVPUMZJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)NC(=O)N(C)C3(CC3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[1-[(1-methylpiperidin-3-yl)methylamino]propyl]pyrrolidine-1-carboxylate](/img/structure/B7359095.png)
![Tert-butyl 3-[1-[(2-cyclopropyl-2-hydroxypropyl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B7359099.png)

![N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide](/img/structure/B7359110.png)
![methyl 4-(hydroxymethyl)-1-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]pyrazole-3-carboxylate](/img/structure/B7359118.png)
![ethyl 2-[[(2R)-1-hydroxybutan-2-yl]carbamoylamino]-5-methoxy-4-methylthiophene-3-carboxylate](/img/structure/B7359127.png)
![Ethyl 2-[bis(2-hydroxyethyl)carbamoylamino]-5-methoxy-4-methylthiophene-3-carboxylate](/img/structure/B7359130.png)
![2,2-Difluoro-2-[3-hydroxy-1-(6-propan-2-yloxypyridine-3-carbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B7359138.png)
![4,4-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]butane-1-sulfonamide](/img/structure/B7359146.png)
![Methyl 4-hydroxy-3-[[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzoate](/img/structure/B7359152.png)

![2-[2-[(2-Ethyl-4-hydroxybutyl)amino]propyl]phenol](/img/structure/B7359168.png)
![2-[2-[[4-(Dimethylamino)oxan-4-yl]methylamino]propyl]phenol](/img/structure/B7359172.png)